![molecular formula C4H8ClN3O2 B2743909 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride CAS No. 2375270-56-5](/img/structure/B2743909.png)
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
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Description
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as AOD-9604 and is a peptide fragment of the human growth hormone.
Scientific Research Applications
Chemical Syntheses and Stability
The stability and reactivity of 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride and related compounds have been thoroughly investigated. For example, Gregory et al. (1973) discussed the preparation and stability of 3-amino-1,2,4-oxadiazole derivatives, highlighting their unexpected stability and potential utility in synthetic chemistry (Gregory et al., 1973). Kayukova et al. (2018) explored the chemical stability of similar compounds, revealing insights into their rearrangement under certain conditions, which could have implications for their use in synthetic pathways (Kayukova et al., 2018).
Material Science Applications
In the realm of materials science, the properties of oxadiazole derivatives have been examined for their potential in corrosion inhibition, highlighting the relevance of these compounds in protecting metals against corrosion in acidic environments. Lagrenée et al. (2001) studied the effect of substituted oxadiazoles on the corrosion of mild steel in HCl medium, demonstrating the practical applications of these compounds in materials science (Lagrenée et al., 2001).
Pharmacological Potential
The pharmacological potential of 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride and its derivatives has been hinted at through studies on related compounds. For instance, Kakanejadifard et al. (2013) synthesized Schiff base compounds from reactions involving 1,2,5-oxadiazole derivatives, assessing their antibacterial activities against gram-positive and gram-negative bacteria. These findings suggest a pathway for the development of new antibacterial agents based on oxadiazole chemistry (Kakanejadifard et al., 2013).
properties
IUPAC Name |
3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-4(8)9-7-3;/h2H,5H2,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMDFACYGGNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
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